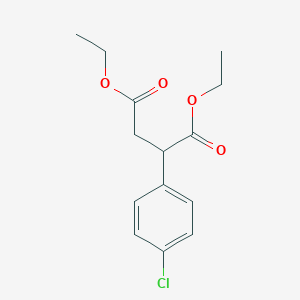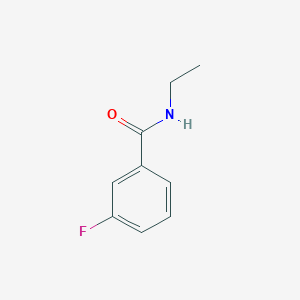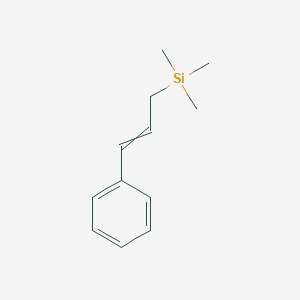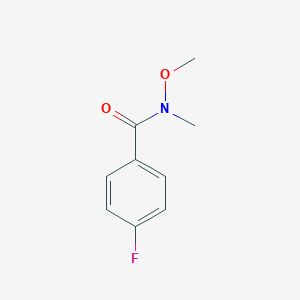
Diethyl 2-(4-chlorophenyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(4-chlorophenyl)butanedioate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used NSAIDs worldwide.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the production of prostaglandins, Diethyl 2-(4-chlorophenyl)butanedioate reduces inflammation and pain.
生化学的および生理学的効果
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that are involved in inflammation. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of cartilage and other connective tissues. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also limitations to its use. Diclofenac has been shown to have variable effects in different cell types and experimental systems, and its effects may be influenced by factors such as dose, duration of treatment, and route of administration.
将来の方向性
There are several areas of future research that could be pursued with respect to Diethyl 2-(4-chlorophenyl)butanedioate. One area of interest is the development of new formulations of Diethyl 2-(4-chlorophenyl)butanedioate that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the potential use of Diethyl 2-(4-chlorophenyl)butanedioate in the treatment of neurological disorders, such as Alzheimer's disease. Finally, there is a need for further research to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of Diethyl 2-(4-chlorophenyl)butanedioate.
合成法
The synthesis of Diethyl 2-(4-chlorophenyl)butanedioate involves the reaction of 2-(4-chlorophenyl)acetic acid with thionyl chloride to form 2-(4-chlorophenyl)acetyl chloride. This intermediate is then reacted with diethyl malonate in the presence of a base to form diethyl 2-(4-chlorophenyl)butanedioate.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
CAS番号 |
108005-48-7 |
|---|---|
製品名 |
Diethyl 2-(4-chlorophenyl)butanedioate |
分子式 |
C14H17ClO4 |
分子量 |
284.73 g/mol |
IUPAC名 |
diethyl 2-(4-chlorophenyl)butanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChIキー |
OKFRLPHKPXFFBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)



![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)



